molecular formula C9H6BF6K B14032025 Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide

Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide

Cat. No.: B14032025
M. Wt: 278.05 g/mol
InChI Key: TUSJVOOEIYGBLZ-RIHPBJNCSA-N
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Description

Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide typically involves the hydroboration of alkenes or alkynes, followed by fluorination. The hydroboration process is rapid and proceeds with syn-selectivity, often in an anti-Markovnikov manner . Potassium bifluoride (KHF2) is commonly used as a fluorinating agent for organoboronic acids .

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, leverages the moisture- and air-stable nature of these compounds. This stability allows for large-scale production under relatively mild conditions, making them suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, potassium bifluoride for fluorination, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its organic group to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other potassium trifluoroborates such as potassium vinyltrifluoroborate and potassium allyltrifluoroborate .

Uniqueness

Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in reactions requiring high selectivity and stability under oxidative conditions .

Properties

Molecular Formula

C9H6BF6K

Molecular Weight

278.05 g/mol

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide

InChI

InChI=1S/C9H6BF6.K/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14,15)16;/h1-2,5-6H,3H2;/q-1;+1/t5-,6+;/m0./s1

InChI Key

TUSJVOOEIYGBLZ-RIHPBJNCSA-N

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+]

Origin of Product

United States

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